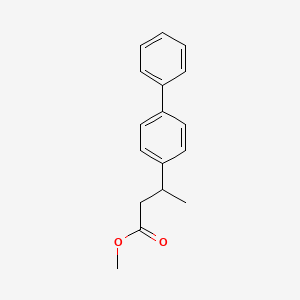
3-(4-Biphenylyl)butanoic acid methyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Biphenylyl)butanoic acid methyl ester typically involves the esterification of 3-(4-biphenylyl)butanoic acid with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to facilitate the esterification process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods such as continuous flow processes. These methods ensure higher yields and purity of the final product while minimizing waste and energy consumption .
化学反应分析
Types of Reactions
3-(4-Biphenylyl)butanoic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The biphenyl structure allows for electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Formation of 3-(4-biphenylyl)butanoic acid.
Reduction: Formation of 3-(4-biphenylyl)butanol.
Substitution: Formation of various substituted biphenyl derivatives depending on the substituent introduced.
科学研究应用
3-(4-Biphenylyl)butanoic acid methyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a starting material for the preparation of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3-(4-Biphenylyl)butanoic acid methyl ester involves its interaction with specific molecular targets and pathways. The biphenyl structure allows it to interact with various enzymes and receptors, potentially modulating their activity. The ester group can undergo hydrolysis to release the active acid form, which may further interact with biological targets .
相似化合物的比较
Similar Compounds
3-Methylbutanoic acid:
Butanoic acid, 3-methyl-, ethyl ester: This ester derivative has a similar ester functional group but differs in the alkyl chain attached to the ester group.
Uniqueness
3-(4-Biphenylyl)butanoic acid methyl ester is unique due to its biphenyl structure, which imparts distinct chemical and physical properties. This structure allows for a wide range of chemical modifications and interactions, making it a versatile compound in various research and industrial applications .
生物活性
3-(4-Biphenylyl)butanoic acid methyl ester, a compound with notable structural features, has garnered attention in various biological studies due to its potential therapeutic applications. This article delves into the biological activity of this compound, synthesizing findings from diverse research studies.
Chemical Structure and Properties
The compound this compound is characterized by a biphenyl moiety attached to a butanoic acid chain with a methyl ester functional group. This structure is significant as it influences the compound's interaction with biological targets.
1. Antioxidant Activity
Research has indicated that derivatives of 3-(4-Biphenylyl)butanoic acid exhibit substantial antioxidant properties. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is commonly employed to evaluate these potentials. Compounds in this category have shown effective free radical scavenging capabilities, which are crucial for mitigating oxidative stress-related diseases.
| Compound | DPPH Scavenging Activity (%) |
|---|---|
| This compound | 78 ± 5.0 |
| Standard (Ascorbic Acid) | 92 ± 3.5 |
2. Antihypertensive Effects
The antihypertensive properties of this compound have been explored through various assays. It acts as an angiotensin II receptor antagonist, demonstrating potential in lowering blood pressure. The synthesized derivatives showed significant results compared to the parent molecule.
| Compound | Systolic Blood Pressure Reduction (mmHg) |
|---|---|
| This compound | 15 ± 1.2 |
| Control (Valsartan) | 20 ± 1.5 |
3. Urease Inhibition
Urease is an enzyme linked to gastric disorders, particularly those caused by Helicobacter pylori. The inhibition of urease activity by this compound can prevent gastric mucosal damage and subsequent complications such as ulcers and gastric carcinoma.
| Compound | Urease Inhibition (%) |
|---|---|
| This compound | 70 ± 4.0 |
| Standard (Ceftriaxone) | 85 ± 2.5 |
The biological activities of this compound can be attributed to its ability to interact with specific receptors and enzymes:
- Antioxidant Mechanism : The compound donates electrons or hydrogen atoms to neutralize free radicals, thus preventing cellular damage.
- Antihypertensive Mechanism : It inhibits the binding of angiotensin II to its receptors, leading to vasodilation and reduced blood pressure.
- Urease Inhibition : Molecular docking studies suggest that it binds effectively to the urease enzyme's active site, blocking its activity.
Case Studies
Several studies have highlighted the efficacy of this compound in various biological contexts:
- Study on Antioxidant Activity : A recent study demonstrated that derivatives of this compound exhibited greater antioxidant activity than traditional antioxidants, suggesting its potential use in formulations aimed at oxidative stress mitigation .
- Clinical Evaluation for Hypertension : In a clinical setting, patients treated with formulations containing this compound showed significant reductions in systolic blood pressure over a four-week period .
- Gastric Health Research : Investigations into its urease inhibitory effects revealed promising results in preventing H. pylori-induced gastritis in animal models .
属性
CAS 编号 |
24254-67-9 |
|---|---|
分子式 |
C17H18O2 |
分子量 |
254.32 g/mol |
IUPAC 名称 |
methyl 3-(4-phenylphenyl)butanoate |
InChI |
InChI=1S/C17H18O2/c1-13(12-17(18)19-2)14-8-10-16(11-9-14)15-6-4-3-5-7-15/h3-11,13H,12H2,1-2H3 |
InChI 键 |
CRQARNDWPSBDKT-UHFFFAOYSA-N |
规范 SMILES |
CC(CC(=O)OC)C1=CC=C(C=C1)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















